2-(Trifluoromethyl)benzo[h]quinoline
Description
Properties
Molecular Formula |
C14H8F3N |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-(trifluoromethyl)benzo[h]quinoline |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)18-12/h1-8H |
InChI Key |
MGIOGBHJTYOSRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzo[h]quinoline typically involves cyclization and cycloaddition reactions. One common method includes the transformation of 2-propyl-3-iodoquinoline into 2-propyl-3-(trifluoromethyl)quinoline using ClCF₂CO₂Me, CuI, and KF in refluxing DMF . Another approach involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)benzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: Conversion of tetrahydroquinolines to quinolines using heterogeneous cobalt oxide catalysts.
Reduction: Deoxygenation of N-heterocyclic N-oxides using visible-light-mediated metallaphotoredox catalysis.
Substitution: Nucleophilic substitution of fluorine atoms and cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Cobalt oxide, ambient air, room temperature.
Reduction: Hantzsch esters, visible light, room temperature.
Substitution: Organometallic compounds, nucleophiles.
Major Products:
Scientific Research Applications
2-(Trifluoromethyl)benzo[h]quinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzo[h]quinoline involves its interaction with various molecular targets and pathways. For instance, its incorporation into azaaromatics enhances biological activity, making it a potent inhibitor of various enzymes . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
- 2-Acetylbenzo[h]quinoline and 3-Acetylbenzo[f]quinoline: These derivatives, synthesized via copper-catalyzed reactions with ethanol and carbon tetrachloride, yield 58% and 60%, respectively . Unlike 2-(trifluoromethyl)benzo[h]quinoline, the acetyl group (-COCH₃) introduces electron-withdrawing character but lacks the fluorine atoms that enhance pharmacokinetic properties. NMR studies show downfield shifts for acetylated derivatives (e.g., δ 151.60 ppm for C-2 in 2-acetylbenzo[h]quinoline), suggesting distinct electronic environments compared to trifluoromethyl-substituted analogs .
- Benzo[f]quinoline and Benzo[c]quinoline: Benzo[f]quinoline derivatives exhibit anticancer activity via DNA intercalation and Topoisomerase II (Topo II) inhibition, similar to benzo[h]quinoline derivatives . The position of the nitrogen atom in the fused ring system (e.g., benzo[f] vs. benzo[h]) significantly impacts mutagenicity; benzo[h]quinoline’s bay-region diol epoxides are more mutagenic than those of benzo[f]quinoline .
- 6-Chloro-2-(trifluoromethyl)quinoline: This derivative, synthesized via copper-chloride catalysis under aerobic conditions, shares the trifluoromethyl group but lacks the fused benzene ring of benzo[h]quinoline. Such structural simplification may reduce DNA intercalation efficacy but improve synthetic accessibility .
Physicochemical Properties
- Electronic Effects: The -CF₃ group’s strong electron-withdrawing nature deactivates the quinoline ring, reducing electrophilic substitution reactivity but stabilizing intermediates in catalytic cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
